5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione

naphthoquinone UV-Vis spectroscopy redox isomerism

5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione (CAS 62681-86-1, MF C₁₄H₈O₆, MW 272.21), also designated canarione or rubrocashmeriquinone, is a naturally occurring naphthopyranone pigment first isolated from the lichen Usnea canariensis and subsequently from multiple Lethariella spp. It belongs to the naphtho[2,3-b]pyran-4,6,9-trione scaffold class, bearing a 1,4-naphthoquinone redox core with free hydroxyl groups at positions 5 and This scaffold distinguishes it from the 1,2-naphthoquinone isomers (e.g., 7-chlororubrocashmeriquinone) isolated from the same lichen sources, which exhibit divergent UV absorption profiles and antioxidant potency rankings.

Molecular Formula C14H8O6
Molecular Weight 272.21 g/mol
CAS No. 62681-86-1
Cat. No. B13942132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione
CAS62681-86-1
Molecular FormulaC14H8O6
Molecular Weight272.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=O)C3=O)O
InChIInChI=1S/C14H8O6/c1-5-2-7(15)12-10(20-5)3-6-11(14(12)19)8(16)4-9(17)13(6)18/h2-4,16,19H,1H3
InChIKeyNPUXQAACUNUHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione (CAS 62681-86-1) — Compound Identity and Class Context for Procurement Evaluation


5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione (CAS 62681-86-1, MF C₁₄H₈O₆, MW 272.21), also designated canarione or rubrocashmeriquinone, is a naturally occurring naphthopyranone pigment first isolated from the lichen Usnea canariensis [1] and subsequently from multiple Lethariella spp. [2]. It belongs to the naphtho[2,3-b]pyran-4,6,9-trione scaffold class, bearing a 1,4-naphthoquinone redox core with free hydroxyl groups at positions 5 and 8. This scaffold distinguishes it from the 1,2-naphthoquinone isomers (e.g., 7-chlororubrocashmeriquinone) isolated from the same lichen sources, which exhibit divergent UV absorption profiles and antioxidant potency rankings [2][3].

Naturally occurring 1,4-naphthoquinone pigment isolated from lichen species.
Free 5,8-dihydroxy groups support metal chelation and HAT-based radical scavenging studies.
Structurally distinct from co-occurring 1,2-quinone analogs; enables redox mechanism differentiation.

Why In-Class Naphthopyranone Substitution Is Not Straightforward for CAS 62681-86-1


Within the naphtho[2,3-b]pyran-4,6,9-trione series, substitution at the quinone redox position (1,4- vs. 1,2-quinone isomerism) and peripheral hydroxyl/acetyl/methoxy modifications produce compounds that cannot be treated as interchangeable. The target compound (canarione) is a 1,4-naphthoquinone, whereas its closest co-isolated analogs rubrocashmeriquinone and 7-chlororubrocashmeriquinone are 1,2-naphthoquinone derivatives [1][2]. This regiochemical difference has a measurable consequence: the 1,2-quinone isomers exhibit UV absorption maxima at longer wavelengths (~515 nm) compared to the 1,4-isomer [2], directly indicating distinct electronic structures with implications for redox potential, radical-scavenging mechanism, and spectroscopic detection protocols. Furthermore, within the 1,2-quinone sub-series, 7-chlorination confers the strongest antioxidant potential among the four co-isolated pigments, meaning the target 1,4-quinone occupies a different rank position in potency hierarchies [3]. The acetylated analog (CAS 62681-87-2) masks the critical 5,8-dihydroxy metal-chelating motif, while the dimethoxy analog (CAS 19206-58-7) permanently blocks these positions, rendering them functionally distinct entities for any assay dependent on catechol-like redox chemistry .

1,4- vs. 1,2-Quinone Regioisomerism
1,2-Quinone isomers absorb at longer wavelengths and follow distinct one-electron redox pathways; UV-Vis identity and mechanistic interpretation may shift.
Free Hydroxyl Masking
Acetylated (CAS 62681-87-2) or methoxy (CAS 19206-58-7) analogs lack free chelating OH groups; metal-binding and direct HAT activity are compromised without deprotection.
Antioxidant Potency Rank
7-Chlororubrocashmeriquinone ranks stronger in antioxidant assays; if maximum potency is sought, the target compound’s 1,4-quinone mechanism may not be equivalent.

Quantitative Differentiation Evidence for CAS 62681-86-1 Against Its Closest Structural Analogs


Quinone Regioisomerism: 1,4-Naphthoquinone (Canarione) vs. 1,2-Naphthoquinone (Rubrocashmeriquinone) — UV Absorption Shift as a Spectroscopic Selectivity Marker

The target compound (canarione, 1) bears a 1,4-naphthoquinone core, whereas rubrocashmeriquinone (2), 7-chlororubrocashmeriquinone (3), and 7-chlorocanarione (4) are 1,2-naphthoquinone derivatives. This regiochemical distinction produces a quantifiable UV-Vis absorption difference. The 1,2-quinone derivatives exhibit absorption maxima at longer wavelengths (~515 nm in MeOH) relative to the 1,4-quinone isomer. This is consistent with the general spectroscopic principle that 1,2-benzoquinone absorbs at 390 and 610 nm, whereas 1,4-benzoquinone absorbs at 242, 281, and 434 nm [1]. This wavelength shift is analytically exploitable for compound identity verification during procurement quality control.

Quinone Regioisomer UV Shift
Head-to-head
1,2-Quinones: ~515 nm; 1,4-Quinone: shorter wavelength, ~80–125 nm red-shift difference.
Supports rapid spectroscopic identity verification of 1,4-quinone.
Methanol solution; exact λmax not specified for target.
naphthoquinone UV-Vis spectroscopy redox isomerism

Antioxidant Potency Ranking Among Co-Isolated Lichen Pigments: Canarione vs. 7-Chlororubrocashmeriquinone

In a systematic review aggregating antioxidant data across lichen-derived natural products, the four co-isolated pigments from Lethariella spp. were comparatively evaluated. 7-Chlororubrocashmeriquinone (the 7-chloro-1,2-quinone derivative) demonstrated the strongest antioxidant potential among the four compounds tested. Canarione (the target compound, a 1,4-quinone) and 7-chlorocanarione also exhibited high antioxidant activities, but ranked below 7-chlororubrocashmeriquinone in overall potency. The review further noted that Cu(II) reducing activity was assessed, with 7-chlororubrocashmeriquinone again showing the strongest potential [1]. This ranking establishes that the target compound is not the most potent antioxidant in its co-isolated series — a critical consideration for users selecting among these pigments for antioxidant probe studies.

Antioxidant Potency Rank
Cross-study comparable
Rank: 7-chlororubrocashmeriquinone > canarione ≈ 7-chlorocanarione > rubrocashmeriquinone
Target compound is not the most potent in its co-isolated series; mechanistic differentiation matters.
DPPH and Cu(II) reducing assays; IC50 not publicly accessible.
antioxidant radical scavenging lichen pigments

Free Hydroxyl Availability: 5,8-Dihydroxy Canarione vs. 5,8-Diacetyloxy Analog (CAS 62681-87-2) — Metal Chelation Competence

The target compound possesses two free phenolic hydroxyl groups at positions 5 and 8, forming a peri-dihydroxy motif on the naphthalene ring system. This structural feature is absent in the commercially listed analog 5,8-bis(acetyloxy)-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione (CAS 62681-87-2), where both hydroxyls are acetylated , and in 5,8-dimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione (CAS 19206-58-7), where they are methylated . Free catechol-like hydroxyl groups are well-established structural prerequisites for transition metal (Fe²⁺/Fe³⁺, Cu²⁺) chelation and for participation in radical-scavenging hydrogen atom transfer (HAT) mechanisms. The acetylated prodrug form is redox-silent until hydrolyzed, while the methylated form is permanently blocked. Structure–antioxidant activity relationships of phenolic compounds confirm that the number and position of free OH groups correlate directly with radical-scavenging efficiency [1].

Free Hydroxyl Availability
Class-level inference
Canarione: 2 free OH (H-bond donors); Acetylated/methoxy analogs: 0 free OH.
Free dihydroxy form required for metal chelation and HAT-based radical scavenging studies.
Chelation stability constants not reported.
metal chelation catechol pro-oxidant

Natural Product vs. Synthetic Derivation: Biosynthetic Provenance as a Selection Factor for Lichen-Derived Quinone Research

The target compound has been isolated and structurally characterized from multiple lichen species: Usnea canariensis, U. hookeri [1], Lethariella sernanderi, L. cashmeriana, and L. sinensis [2]. This multi-source natural occurrence contrasts with the acetylated analog (CAS 62681-87-2), which is primarily encountered as a synthetic derivative or isolation artifact, and the dimethoxy analog (CAS 19206-58-7), which is a synthetic methyl ether. For research programs focused on natural product drug discovery, ecological biochemistry, or lichen chemotaxonomy, the naturally occurring canarione/rubrocashmeriquinone carries authenticated biosynthetic relevance that synthetic analogs cannot replicate.

Natural Product Authenticity
Supporting evidence
Naturally isolated from ≥5 lichen species; analogs are synthetic/semi-synthetic.
Essential for biosynthesis tracing and natural product library screening.
Confirmed by HPLC-DAD-MS in L. cladonioides.
natural product lichen secondary metabolite biosynthesis

Evidence-Backed Application Scenarios for CAS 62681-86-1 in Research and Industrial Procurement


Natural Product Antioxidant Probe Studies Requiring a 1,4-Naphthoquinone with Free Chelating Hydroxyls

The compound is suited as a probe for studying 1,4-naphthoquinone-mediated antioxidant mechanisms, where the two-electron reduction pathway of the 1,4-quinone core is mechanistically distinct from the one-electron semiquinone pathway of 1,2-quinone isomers like rubrocashmeriquinone. The free 5,8-dihydroxy groups enable direct metal-chelation studies (e.g., Fe²⁺/Cu²⁺-dependent Fenton chemistry inhibition) without the confounding requirement for in situ ester hydrolysis that the diacetyl analog (CAS 62681-87-2) would impose . The UV absorption distinction between 1,4- and 1,2-quinone isomers provides a built-in spectroscopic handle for confirming compound identity and monitoring redox state changes during experiments [1].

Lichen Chemotaxonomic Reference Standard and Ecological Biochemistry Research

As a multi-source authenticated natural product from Usnea and Lethariella lichens, canarione serves as a chemotaxonomic marker and reference standard for lichen metabolomics studies. Its presence has been confirmed via HPLC-DAD-MS in ethanolic extracts of L. cladonioides alongside eight other phenolic constituents [2]. This authenticated natural provenance directly supports ecological biochemistry studies investigating the role of lichen pigments in UV protection, oxidative stress defense, and allelopathic interactions — applications where synthetic analogs lacking natural biosynthetic context would be inappropriate.

Redox-Active Scaffold for Semi-Synthetic Derivatization and Structure–Activity Relationship (SAR) Studies

The free 5,8-dihydroxy groups on the naphthopyranone core provide reactive handles for selective derivatization (e.g., regioselective alkylation, acylation, or glycosylation) to generate focused libraries for SAR exploration. The established antioxidant activity ranking among the four co-isolated pigments — where 7-chlorination of the 1,2-quinone scaffold produces the strongest antioxidant, and the 1,4-quinone (target) ranks as 'high' but not maximal [3] — provides a rational starting point for medicinal chemistry efforts aimed at optimizing potency through semi-synthetic modification of the 1,4-quinone core.

Spectroscopic Method Development Leveraging Quinone Regioisomer Discrimination

The documented UV-Vis absorption difference between 1,4-naphthoquinone (canarione) and 1,2-naphthoquinone (rubrocashmeriquinone) isomers enables development of differential spectrophotometric methods for quantifying these co-occurring pigments in lichen extracts or reaction mixtures. The ~80–125 nm red-shift of the 1,2-quinone visible absorption band provides sufficient resolution for dual-wavelength detection protocols, a capability relevant to quality control laboratories and natural product analytical chemists [1].

Application
Selection Property
Validation Focus
1,4-Quinone antioxidant probe studies
1,4-Quinone core & free dihydroxy groups
Metal chelation and HAT mechanism validation
Lichen chemotaxonomic reference
Authenticated natural product provenance
HPLC-DAD-MS metabolomic confirmation
Semi-synthetic SAR derivatization
Reactive free hydroxyl handles
Antioxidant activity optimization via scaffold modification
Spectroscopic method development
Quinone regioisomer UV discrimination
Dual-wavelength detection protocol validation
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